An In-Depth Technical Guide to the Chemical Properties of 12-Methyltridecanal
An In-Depth Technical Guide to the Chemical Properties of 12-Methyltridecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyltridecanal is a branched-chain fatty aldehyde that has garnered interest primarily for its contribution to the characteristic aroma of cooked meats.[1][2] Its presence has been identified in various cooked meats, including beef, lamb, pork, and chicken, where it imparts a fatty, tallow-like, and slightly waxy odor.[1][2] Beyond its role as a flavor compound, the broader chemical and biological properties of 12-Methyltridecanal are of interest to researchers in fields ranging from food science to potential applications in drug development, where long-chain aldehydes can play roles in cellular signaling and as synthetic intermediates. This technical guide provides a comprehensive overview of the known chemical properties of 12-Methyltridecanal, including its physicochemical characteristics, reactivity, and analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of 12-Methyltridecanal is presented in the table below. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O | [3][4] |
| Molecular Weight | 212.37 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 141-143 °C at 4 mmHg; 275-276 °C at 760 mmHg | [1] |
| Flash Point | 111.11 °C (232.00 °F) | [1][2] |
| Specific Gravity | 0.930 - 0.941 at 25 °C | [1][2] |
| Refractive Index | 1.445 - 1.455 at 20 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in alcohol | [1] |
| CAS Number | 75853-49-5 | [3][4] |
| IUPAC Name | 12-methyltridecanal | [3] |
Synthesis and Reactivity
The reactivity of 12-Methyltridecanal is characteristic of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to a variety of chemical transformations.
General Reactivity of Aldehydes:
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. Common nucleophilic addition reactions include the formation of hydrates, hemiacetals, and acetals.
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids. This can be achieved using various oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like Tollens' reagent.
-
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: 12-Methyltridecanal can react with a phosphonium ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.[5][6][7]
-
Aldol Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.[8][9]
Experimental Protocols
Detailed experimental protocols for the synthesis of 12-Methyltridecanal are not publicly available. However, a general procedure for the analysis of aldehydes in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
General Protocol for Extraction and GC-MS Analysis of Aldehydes in Food Samples
This protocol is a generalized procedure and may require optimization based on the specific food matrix.
1. Sample Preparation and Extraction:
-
Homogenization: Solid food samples are homogenized to a fine powder or paste.
-
Solvent Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of chloroform and methanol (Folch method).[10]
-
Phase Separation: Water is added to the extract to induce phase separation. The organic layer containing the lipids and aldehydes is collected.[10]
-
Concentration: The solvent is carefully evaporated under a stream of nitrogen to concentrate the extract.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
-
Column: A non-polar capillary column (e.g., SE-54) or a polar column (e.g., FFAP) can be used for separation.[4]
-
Injector and Detector: The sample is introduced into the GC via a split/splitless injector. The mass spectrometer is operated in electron ionization (EI) mode.
-
Temperature Program: A suitable temperature program is employed to achieve good separation of the analytes. An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify 12-Methyltridecanal by comparing its retention time and mass spectrum with that of a pure standard.
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of 12-Methyltridecanal.
| Spectroscopic Technique | Characteristic Features for Aldehydes |
| Infrared (IR) Spectroscopy | - Strong C=O stretching absorption around 1720-1740 cm⁻¹.- Two characteristic C-H stretching absorptions for the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.[11] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A highly deshielded proton signal (singlet or multiplet depending on coupling) for the aldehydic proton (CHO) in the range of δ 9-10 ppm.- Protons on the α-carbon to the carbonyl group typically appear in the range of δ 2.0-2.5 ppm.[11] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - A characteristic signal for the carbonyl carbon in the highly deshielded region of δ 190-200 ppm. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) may be observed.- Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement.[11] |
Safety Information
12-Methyltridecanal is reported to cause skin and eye irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.
Logical Workflow for Aldehyde Analysis
As no specific signaling pathways involving 12-Methyltridecanal have been documented, the following diagram illustrates a general logical workflow for the analysis of an unknown sample suspected of containing an aldehyde like 12-Methyltridecanal.
Caption: General workflow for the analysis of aldehydes.
Conclusion
12-Methyltridecanal is a long-chain branched aldehyde primarily known for its contribution to the flavor profile of cooked meats. Its chemical properties are typical of an aliphatic aldehyde, with the carbonyl group being the center of its reactivity. While detailed synthetic protocols are not widely published, its analysis is readily achievable using standard analytical techniques such as GC-MS. This guide provides a foundational understanding of the chemical properties of 12-Methyltridecanal for researchers and professionals in relevant scientific fields. Further research into its biological activities and potential applications beyond flavor science may reveal new and interesting aspects of this molecule.
References
- 1. Chemical reaction of aldehydes and ketones class 12 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. 12-methyltridecanal [webbook.nist.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kvmwai.edu.in [kvmwai.edu.in]
